molecular formula C10H13NO2 B3049445 1-Butyl-3-nitrobenzene CAS No. 20651-76-7

1-Butyl-3-nitrobenzene

Cat. No.: B3049445
CAS No.: 20651-76-7
M. Wt: 179.22 g/mol
InChI Key: INMYTBBXRJWIOA-UHFFFAOYSA-N
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Description

1-Butyl-3-nitrobenzene, registered under CAS Number 20651-76-7 , is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound, which may also be listed as 3-nitrobutylbenzene or m-nitrobutylbenzene , features a nitro group attached to a butyl-substituted benzene ring, making it a valuable nitroaromatic building block in chemical synthesis and materials research. Its physicochemical properties include a high boiling point of approximately 548.2 K (275 °C) at atmospheric pressure and a calculated LogP of 3.9, indicating significant hydrophobicity . This high lipophilicity, along with a topological polar surface area of 45.8 Ų , makes this compound a relevant candidate for analytical method development and separation science. It can be analyzed using reverse-phase (RP) HPLC, for instance on a Newcrom R1 column with a mobile phase of acetonitrile and water . Researchers utilize this compound and its derivatives in various applications, including the study of organic reaction mechanisms, the synthesis of more complex molecules, and as a model substrate in pharmacokinetic studies . This product is intended For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C10H13NO2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMYTBBXRJWIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174695
Record name 1-Butyl-3-nitrobenzene
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Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20651-76-7
Record name 1-Butyl-3-nitrobenzene
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Record name 1-Butyl-3-nitrobenzene
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Record name 1-Butyl-3-nitrobenzene
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Record name 1-butyl-3-nitrobenzene
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Advanced Synthetic Methodologies for 1 Butyl 3 Nitrobenzene and Its Analogues

Conventional Synthetic Pathways to 1-Butyl-3-nitrobenzene

The traditional syntheses of this compound primarily involve two approaches: the nitration of butylbenzene (B1677000) and the introduction of a butyl group onto a nitrobenzene (B124822) ring.

Nitration Strategies for Butylbenzene

The direct nitration of butylbenzene typically yields a mixture of isomers. The substitution pattern on the benzene (B151609) ring is influenced by the directing effects of the butyl group. While the butyl group is an ortho-, para-directing group, the steric hindrance from the bulky tert-butyl group can influence the product distribution. For instance, in the nitration of tert-butylbenzene (B1681246), the major product is 1-tert-butyl-4-nitrobenzene (B34581) due to the steric hindrance at the ortho positions. brainly.com The reaction of excess benzene with 1-chloropropane (B146392) and aluminum chloride gives a good yield of isopropylbenzene. msu.edu

Nitration of 1,2-di-tert-butylbenzene (B1330373) results in a significant amount of 3-nitro-1,2-di-tert-butylbenzene alongside the expected 4-nitro isomer. researchgate.net Further nitration of these products leads to various dinitro derivatives. researchgate.net

Introduction of Butyl Moiety onto Nitrobenzene Scaffolds

An alternative conventional route is the Friedel-Crafts alkylation of nitrobenzene. ontosight.ai This reaction involves treating nitrobenzene with a butyl halide, such as butyl chloride or butyl bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ontosight.ai However, this method faces significant limitations. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. quora.comgauthmath.com This deactivation makes the reaction difficult, and often, no reaction occurs. quora.comgauthmath.comlibretexts.org

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the rise of catalytic methods to overcome the limitations of conventional approaches, offering improved efficiency and selectivity.

Transition Metal-Catalyzed Alkylation and Nitration Reactions

Transition metal catalysts have been employed to facilitate both alkylation and nitration reactions. For instance, a rhodium-catalyzed denitrative coupling of nitroarenes with arylboronic acids has been developed for C-O bond formation. acs.org Palladium catalysts, such as Pd(OAc)₂, have been used for the denitrative etherification of nitroarenes. acs.org Furthermore, a palladium-catalyzed Buchwald-Hartwig amination of nitroarenes allows for the synthesis of aniline (B41778) derivatives. acs.org In some cases, soluble mercuric salts can be used as catalysts in the nitration of alkylbenzenes. google.com

The oxidation of anilines to nitroarenes represents an alternative route. Rhodium-catalyzed oxidation of anilines has been shown to produce nitroarenes efficiently. mdpi.com Iron (III) and manganese (III) tetraarylporphyrins also catalyze the oxidation of anilines to nitroarenes. mdpi.com

Organocatalytic Strategies for Enhanced Selectivity

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing routes to specific isomers. While direct organocatalytic synthesis of this compound is not extensively documented, the principles of organocatalysis are applied to the synthesis of chiral molecules with related structural motifs. beilstein-journals.org For example, organocatalysts have been used in the enantioselective synthesis of axially chiral biaryls and other stereochemically complex molecules. beilstein-journals.org These strategies often rely on the formation of specific intermediates that direct the reaction towards a particular stereoisomer. beilstein-journals.org

Regioselective and Stereoselective Synthesis of this compound Derivatives

Achieving regioselectivity and stereoselectivity is a key challenge in the synthesis of substituted benzenes. The development of methods that allow for the precise placement of functional groups is of great importance.

For instance, a method for the regioselective synthesis of 2,3,7,8-tetraalkoxyphenazines and N-alkyl phenazinium salts has been developed using nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines and 1-bromo-2-nitrobenzenes via Buchwald-Hartwig amination, followed by tandem catalytic reduction and oxidative cyclization. acs.org Another example is the regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions using trifluoroacetyl nitrate. nih.govrsc.org

Stereoselective synthesis has been achieved in the preparation of functionalized cyclohexylamine (B46788) derivatives via visible-light-enabled [4+2] cycloadditions. rsc.org Furthermore, the stereoselective synthesis of pyrrolidinones via a nitro-Mannich reaction has been demonstrated, generating three contiguous stereocenters with high diastereoselectivity. ucl.ac.uk

Directed Functionalization Techniques

Directed C-H functionalization has emerged as a powerful strategy for the synthesis of complex aromatic compounds. This technique utilizes a directing group, which is a functional group already present on the substrate, to guide a transition-metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. While direct C-H butylation of nitrobenzene at the meta-position remains a challenge, directed functionalization techniques are instrumental in building up the carbon skeleton of its precursors or analogues.

These methods often employ transition-metal catalysts, such as palladium or rhodium, to activate otherwise inert C-H bonds. elchemy.com The directing group, which can be a variety of moieties including amides or heterocycles, forms a stable cyclic intermediate with the metal center, positioning it in close proximity to the target C-H bond. This proximity effect overcomes issues of inherent reactivity and allows for functionalization at positions that are not electronically favored. For instance, palladium-catalyzed C-H arylation has been demonstrated on substrates containing a carbonyl directing group, using iodoarenes as the coupling partner. thieme-connect.com In a relevant example, 1-iodo-3-nitrobenzene (B31131) was effectively coupled with benzaldehydes through a palladium-catalyzed process where an amino acid acted as a transient directing group, facilitating arylation at the beta-position. wjpmr.com

The versatility of these directing groups allows for a wide range of transformations, including arylation, alkylation, and amination, providing a modular approach to synthesizing substituted nitroarenes. elchemy.com For example, a directing group could be used to introduce a butyl group onto a functionalized nitroaromatic precursor or to functionalize the butyl chain of this compound itself.

Table 1: Examples of Directed Functionalization Reactions Relevant to Nitroarene Synthesis

Reaction TypeCatalyst SystemSubstrate ExampleDirecting GroupFunctionalizationReference
C-H ArylationPd(OAc)₂ / Glycine2-MethylbenzaldehydeTransient ImineArylation with 1-iodo-3-nitrobenzene wjpmr.com
C-H ArylationPd(OAc)₂ / AgOAc1-(1-benzyl-1H-indol-3-yl)ethan-1-oneAcetyl GroupArylation with 1-iodo-3-nitrobenzene thieme-connect.com
C-H/N-O AnnulationCp*Rh(III)Aryl KetonesIn-situ generated oximeIsoquinoline Synthesis rsc.org
C-H SulfenylationCu(OAc)₂Alanine Derivative2-ThiomethylanilineThiophenylation elchemy.com

Chiral Catalyst Applications in Derivative Synthesis

The synthesis of enantiomerically pure derivatives of this compound relies on asymmetric catalysis, where a small amount of a chiral catalyst directs a reaction to produce one enantiomer of the product in excess over the other. This is crucial when developing molecules for biological applications, where chirality often dictates activity. Chiral catalysts are typically metal complexes coordinated to chiral ligands or purely organic molecules.

The enantioselective synthesis of derivatives often targets a functional group on the butyl chain or a group that can be converted into the butyl chain. A key strategy involves the asymmetric reduction of a ketone precursor, such as 1-(3-nitrophenyl)butan-1-one. Using a chiral catalyst, this ketone can be reduced to a chiral alcohol, (R)- or (S)-1-(3-nitrophenyl)butan-1-ol, with high enantioselectivity.

Another powerful method is the asymmetric addition to an aldehyde. For instance, the enantioselective Henry (nitroaldol) reaction between 3-nitrobenzaldehyde (B41214) and nitropropane, catalyzed by a chiral copper(II) complex, can produce a chiral nitroalcohol. nih.gov This product can then be further elaborated. Similarly, the asymmetric addition of a butyl nucleophile (e.g., a butyl Grignard or organozinc reagent) to 3-nitrobenzaldehyde in the presence of a chiral ligand can yield the corresponding chiral secondary alcohol. Research into the synthesis of enantiopure 1-aryl-1-butylamines has shown that chiral auxiliaries, such as (R)-phenylglycine amide, can be used to direct the diastereoselective addition of organozinc reagents to imines, which can then be deprotected to yield the chiral amine. nih.gov The reduction of a nitro-substituted precursor in this context demonstrates the viability of these methods for molecules containing the nitroaryl moiety. nih.gov

The field of chiral catalysis is extensive, with catalysts based on rhodium, iridium, copper, and other metals enabling a wide array of enantioselective transformations. universiteitleiden.nlacs.org Chiral phosphoric acids have also emerged as powerful organocatalysts for asymmetric reactions, including the synthesis of chiral oxindoles. tandfonline.com

Table 2: Examples of Chiral Catalyst Systems for Synthesizing Chiral Nitro-Compounds

Reaction TypeCatalyst/AuxiliaryPrecursor ExampleProduct TypeEnantiomeric Excess (ee)Reference
Henry ReactionChiral Copper(II) Complexo-NitrobenzaldehydeChiral Nitroalcohol77% ee nih.gov
Diastereoselective Allylation(R)-Phenylglycine AmideBenzaldehyde IminesChiral Homoallylamines>99% ee nih.gov
DesymmetrizationChiral Phosphoric AcidDi-t-butyl 2-alkyl-2-(2-aminophenyl)malonatesChiral Oxindoleup to 66% ee tandfonline.com
Asymmetric Aldol Cyclization(S)-(-)-ProlineTriketoneChiral Bicyclic Ketol93.4% ee mdpi.com

Sustainable and Green Chemistry Aspects in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of producing this compound, this involves improving reaction efficiency, minimizing waste, and using less hazardous and more sustainable materials.

Atom Economy and Reaction Efficiency Studies

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Traditional multi-step syntheses, such as those involving Friedel-Crafts reactions, often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste. rsc.orgresearchgate.netethz.ch

For example, a classical synthesis of this compound might involve the Friedel-Crafts alkylation of benzene with 1-chlorobutane (B31608) using an AlCl₃ catalyst, followed by nitration. This process generates stoichiometric aluminum-based waste and often leads to polysubstitution and rearrangement byproducts. In contrast, modern catalytic methods like the Suzuki-Miyaura cross-coupling offer a more atom-economical alternative. researchgate.netmdpi.com This reaction couples an organoboron reagent with an organohalide and is catalyzed by a small amount of a palladium complex.

A comparison highlights the difference:

Classical Route (Friedel-Crafts Alkylation/Nitration): C₆H₆ + CH₃(CH₂)₃Cl + HNO₃ → C₁₀H₁₃NO₂ + HCl + H₂O. The AlCl₃ catalyst is consumed and becomes waste.

Modern Route (Suzuki Coupling): C₆H₄(Br)(NO₂) + (CH₃(CH₂)₃)B(OH)₂ + Base → C₁₀H₁₃NO₂ + Base·HBr + B(OH)₃. This route is highly selective and the catalytic nature of the palladium usage minimizes waste.

The development of highly active catalysts allows these reactions to proceed with close to stoichiometric amounts of the coupling partners, maximizing atom economy. mdpi.com Furthermore, continuous-flow microreaction processes for the mononitration of aromatics have been developed, offering high yields, excellent selectivity, and enhanced safety compared to traditional batch methods. researchgate.net

Table 3: Theoretical Atom Economy Comparison for Synthesis of this compound

Synthetic RouteReactantsProductsByproductsTheoretical Atom Economy*Key Disadvantages
Friedel-Crafts Alkylation & Nitration Benzene, 1-Chlorobutane, Nitric Acid, AlCl₃This compoundHCl, H₂O, Al(OH)₃~59%Stoichiometric Lewis acid waste, low regioselectivity, risk of polyalkylation.
Suzuki Cross-Coupling 1-Bromo-3-nitrobenzene, Butylboronic acid, K₂CO₃This compoundKBr, KHCO₃, B(OH)₃~48%Requires pre-functionalized starting materials, residual palladium concerns.

*Note: Atom economy is calculated as (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100%. The calculation for the Suzuki route includes the base needed for the catalytic cycle. Actual yields and workup waste are not included but are generally lower for catalytic processes.

Utilization of Benign Solvents and Renewable Resources

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional nitration reactions often use large volumes of highly corrosive and hazardous acids (e.g., mixed sulfuric and nitric acid), while other steps may use halogenated organic solvents. nih.govgoogle.com Green chemistry promotes the use of benign alternatives that are less toxic, non-volatile, and recyclable.

For nitration, several greener approaches are being explored. numberanalytics.com These include using solid acid catalysts like zeolites or performing the reaction in alternative solvent systems such as ionic liquids. google.comresearchgate.net Ionic liquids are salts that are liquid at low temperatures and are valued for their low vapor pressure and potential for recyclability. researchgate.net Solvent-free, or mechanochemical, methods, where reactants are milled together, represent another promising green alternative that dramatically reduces solvent waste. tandfonline.com Research has shown that aromatic nitration can be achieved by milling an aromatic compound with environmentally benign precursors like sodium nitrate, catalyzed by a Lewis acid. tandfonline.com Furthermore, carrying out nitrations in dilute aqueous nitric acid, sometimes assisted by microwaves or ultrasound, is being developed to avoid corrosive mixed-acid systems. nih.gov

The sourcing of starting materials is another key aspect of sustainability. The butyl group in this compound is conventionally derived from fossil fuels. A greener approach involves using bio-based 1-butanol, which can be produced through the fermentation of biomass. osti.govresearchgate.net The use of butanol derived from renewable resources can significantly reduce the carbon footprint of the final product. researchgate.netrepec.org Similarly, the reduction of the nitro group to an amine, a common subsequent transformation, can be made greener by using photocatalytic methods or nanocatalysts, which often operate under mild conditions and can replace traditional heavy metal reductants. mdpi.comfrontiersin.org

Table 4: Green Solvents and Sustainable Approaches in Aromatic Synthesis

Green ApproachExampleApplicationAdvantagesReference
Benign Solvents Ionic Liquids (e.g., [emim][OTf])Electrophilic NitrationLow volatility, potential for recycle and reuse, can enhance reactivity. researchgate.net
WaterNitration of AromaticsNon-toxic, inexpensive, non-flammable. nih.gov
Solvent-Free Conditions Mechanochemistry (Ball Milling)Nitration of Toluene (B28343)Eliminates solvent waste, can increase reaction rates. tandfonline.com
Renewable Feedstocks Bio-butanolSource of Butyl GroupReduces dependence on fossil fuels, lowers carbon footprint. osti.govresearchgate.net
Alternative Energy Microwave Irradiation / UltrasoundNitration ReactionsReduces reaction times, increases energy efficiency. nih.govscirp.org
Advanced Catalysis Photocatalysis (e.g., TiO₂)Reduction of NitrobenzeneUses light as an energy source, mild conditions. frontiersin.org

Chemical Reactivity, Transformation Mechanisms, and Derivatization of 1 Butyl 3 Nitrobenzene

Aromatic Electrophilic and Nucleophilic Substitution Reactions of 1-Butyl-3-nitrobenzene

The substitution pattern on the aromatic ring is determined by the directing effects of the existing butyl and nitro groups.

In electrophilic aromatic substitution (SₑAr), an incoming electrophile (E⁺) replaces a hydrogen atom on the benzene (B151609) ring. wikipedia.org The position of this attack is governed by the electronic properties of the substituents already present.

Butyl Group (-C₄H₉): As an alkyl group, it is a weak activator and an ortho, para-director. It donates electron density to the ring, stabilizing the carbocation intermediate (arenium ion) when attack occurs at the ortho (positions 2, 6) and para (position 4) positions.

Nitro Group (-NO₂): This is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring, especially from the ortho and para positions, making the meta position (position 5) the least deactivated site for electrophilic attack. msu.edudoubtnut.com

When both an activating and a deactivating group are present, the activating group's directing effect dominates. masterorganicchemistry.com Therefore, for this compound, the butyl group directs the incoming electrophile. However, steric hindrance from the bulky butyl group can influence the product ratio.

Attack at C-2 and C-6 (ortho to butyl): These positions are activated by the butyl group but are sterically hindered. Attack at C-2 is particularly disfavored as it is flanked by both the butyl and nitro groups. masterorganicchemistry.com

Attack at C-4 (para to butyl): This position is activated by the butyl group and is sterically more accessible than the ortho positions.

Attack at C-5 (meta to butyl, meta to nitro): This position is deactivated by both groups.

Therefore, electrophilic substitution on this compound is predicted to occur primarily at the C-4 and C-6 positions, with the C-4 product often favored due to reduced steric hindrance compared to the C-6 position. masterorganicchemistry.com For example, nitration of 1-tert-butyl-3-nitrobenzene, a close analog, would favor substitution at the position para to the t-butyl group. masterorganicchemistry.com

ReactionReagentsExpected Major Product(s)Reference(s)
NitrationHNO₃ / H₂SO₄1-Butyl-2-nitro-4-nitrobenzene & 1-Butyl-2,4-dinitrobenzene msu.edumasterorganicchemistry.com
HalogenationBr₂ / FeBr₃4-Bromo-1-butyl-3-nitrobenzene & 2-Bromo-1-butyl-3-nitrobenzene msu.edumasterorganicchemistry.com
Friedel-Crafts AcylationRCOCl / AlCl₃Unlikely to proceed due to strong deactivation by the nitro group. lkouniv.ac.inuomustansiriyah.edu.iq

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. d-nb.info The presence of a strong electron-withdrawing group, such as the nitro group, is typically required to activate the ring for this type of reaction. The activation is most effective at the ortho and para positions relative to the electron-withdrawing group. doubtnut.com

In this compound, the nitro group at C-3 activates the C-2, C-4, and C-6 positions for nucleophilic attack. If a suitable leaving group (like a halogen) were present at one of these positions, it could be displaced by a strong nucleophile (e.g., -OCH₃, -NH₂).

A related reaction is the Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is formally replaced by a nucleophile. organic-chemistry.org This reaction involves a carbanion bearing a leaving group at the nucleophilic center. For this compound, VNS would allow for the introduction of a substituent at the positions ortho and para to the nitro group (C-2, C-4, C-6), with the outcome depending on the specific nucleophile and reaction conditions. organic-chemistry.org

Electrophilic Attack at Other Ring Positions

Functionalization and Modification of the Butyl Side Chain of this compound

The chemical reactivity of the butyl side chain in this compound is primarily centered around the benzylic position (the carbon atom directly attached to the benzene ring). This position is activated due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates. msu.edulibretexts.org However, the strongly electron-withdrawing nitro group, positioned meta to the butyl group, influences this reactivity, sometimes in complex ways. While the nitro group deactivates the aromatic ring towards electrophilic substitution, its effect on side-chain reactions can involve inhibition of certain radical pathways. nih.govmasterorganicchemistry.com

Oxidative Transformations

The n-butyl side chain of this compound is susceptible to oxidation, particularly at the benzylic carbon which contains two reactive benzylic hydrogens. msu.edu Strong oxidizing agents can convert the alkyl side chain into a carboxyl group (-COOH). uomustansiriyah.edu.iq

A common laboratory method for this transformation is the use of hot aqueous potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic medium. uomustansiriyah.edu.iqkhanacademy.org Regardless of the length of the alkyl chain, the oxidation typically cleaves the chain and results in the formation of the corresponding benzoic acid derivative, provided a benzylic hydrogen is present. prtgc.ac.inmasterorganicchemistry.com In the case of this compound, this reaction would yield 3-nitrobenzoic acid. The mechanism of this oxidation is complex but is understood to proceed through the formation of a benzylic radical intermediate. uomustansiriyah.edu.iq It is important to note that compounds lacking benzylic hydrogens, such as those with a tertiary butyl group, are resistant to this type of oxidation. uomustansiriyah.edu.iq

Substrate Reagent Condition Product Reference
Alkylbenzene (with benzylic H)KMnO₄, H₂OHeatBenzoic acid derivative uomustansiriyah.edu.iqualberta.ca
p-XyleneAir, Co(III) catalystIndustrial ProcessTerephthalic acid uomustansiriyah.edu.iq
PropylbenzeneNBS, (PhCO₂)₂CCl₄(1-Bromopropyl)benzene uomustansiriyah.edu.iq

Reductive Transformations

The n-butyl group in this compound is a saturated alkyl chain and is therefore generally inert to chemical reduction under standard conditions. Reductive processes typically target unsaturated functional groups. While the nitro group and the aromatic ring can be reduced under various conditions, the butyl side chain itself does not undergo further reduction. wikipedia.org For instance, catalytic hydrogenation can reduce the nitro group to an amine (forming 3-butylaniline) or, under more forcing conditions, reduce the aromatic ring to a cyclohexane (B81311) ring, but these are not transformations of the alkyl group itself.

The introduction of new functional groups onto the butyl side chain predominantly occurs at the activated benzylic position.

Benzylic Halogenation A key reaction for functionalizing the side chain is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. uomustansiriyah.edu.iq This reaction proceeds via a free-radical chain mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. This radical then reacts with bromine to form the brominated product. For this compound, this would yield 1-(1-bromobutyl)-3-nitrobenzene. This product is a versatile intermediate, as the bromine atom can be subsequently displaced by various nucleophiles in Sₙ1 or Sₙ2 reactions to introduce a range of other functionalities. khanacademy.org However, it has been noted that nitro groups can sometimes inhibit radical reactions, which could potentially complicate this transformation. nih.gov

Other C-H Functionalizations Modern synthetic methods have enabled the direct functionalization of benzylic C-H bonds to form C-N, C-O, and C-S bonds, often through transition metal catalysis.

Benzylic Amination: Intermolecular enantioselective amination of benzylic C-H bonds can be achieved using copper catalysts. chemrxiv.org This method allows for the direct formation of chiral amines from alkylarenes.

Benzylic Thiocyanation: A copper-catalyzed radical relay strategy can efficiently introduce a thiocyanate (B1210189) group (-SCN) at the benzylic position of various alkylarenes. chinesechemsoc.org

Benzylic Esterification: Direct oxidative esterification of benzylic C-H bonds with carboxylic acids can be catalyzed by ionic liquids, providing a metal-free alternative for introducing ester functionalities. rsc.org

While these methods are broadly applicable to alkylarenes, their specific use with this compound would need to be evaluated, considering the potential electronic and steric influences of the nitro and butyl groups.

Functionalization Reagents Key Features Potential Product from this compound Reference
BrominationNBS, Radical InitiatorIntroduces a versatile halogen handle at the benzylic position.1-(1-Bromobutyl)-3-nitrobenzene uomustansiriyah.edu.iq
AminationAmide source, Cu CatalystDirect formation of C-N bond at the benzylic position.N-(1-(3-nitrophenyl)butyl)amide derivative chemrxiv.org
ThiocyanationThiocyanate source, Cu CatalystDirect formation of C-S bond via radical relay.1-(1-thiocyanatobutyl)-3-nitrobenzene chinesechemsoc.org
EsterificationCarboxylic Acid, Ionic Liquid CatalystMetal-free C-O bond formation.1-(3-nitrophenyl)butyl ester rsc.org

Oxidative and Reductive Transformations of the Alkyl Group

Multicomponent and Domino Reactions Utilizing this compound

This compound can be employed as a substrate in multicomponent reactions (MCRs) and domino (or cascade) reactions, primarily by leveraging the reactivity of the nitro group. In these strategies, the compound often serves as a stable, readily available precursor to an in situ generated reactive intermediate, typically the corresponding aniline (B41778). nih.govbeilstein-journals.org The butyl group generally acts as a spectator, influencing the physical and chemical properties (e.g., solubility, lipophilicity) of the final products.

Multicomponent Reactions (MCRs) In the context of MCRs, nitroarenes are frequently used as amine surrogates. nih.govbeilstein-journals.org A common strategy involves the in situ reduction of the nitro group to an amine, which then participates in the multicomponent assembly. For example, in a modified Ugi reaction, this compound could be reduced (e.g., with H₂/Pd-C, or iron in acidic media) to 3-butylaniline (B1605098). This aniline can then react with a ketone or aldehyde, a carboxylic acid, and an isocyanide in a one-pot process to generate a complex α-acylaminoamide scaffold. This approach avoids the need to synthesize, purify, and store the potentially less stable aniline starting material. nih.govbeilstein-journals.org

Domino Reactions Domino reactions involving nitroarenes often commence with the reduction of the nitro group, which triggers a subsequent series of intramolecular reactions. mdpi.com For instance, a well-established domino sequence is the reductive cyclization of ortho-substituted nitroarenes to form various N-heterocycles. While this compound lacks the ortho-substituent necessary for many common cyclizations, the principle of using the nitro-to-amine transformation as a trigger for further reactivity is a cornerstone of domino chemistry. Syntheses of tetrahydroquinolines, for example, have been achieved through a domino reduction-reductive amination sequence starting from 2-nitroarylketones. mdpi.com

Reaction Type Role of this compound Key Transformation Example of Potential Product Class Reference
Ugi Multicomponent ReactionAmine SurrogateIn situ reduction of -NO₂ to -NH₂α-Acylaminoamides nih.govbeilstein-journals.org
Reductive CyclizationDomino InitiatorReduction of -NO₂ followed by intramolecular reactionN-Heterocycles (with appropriate additional functional groups) mdpi.com

Analytical Methodologies for Research Characterization and Reaction Progress Monitoring of 1 Butyl 3 Nitrobenzene

Advanced Spectroscopic Techniques for Structural Confirmation in Research

Spectroscopic techniques are indispensable tools in chemical research for probing the molecular structure of compounds. For 1-butyl-3-nitrobenzene, high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and high-resolution mass spectrometry (HRMS) are pivotal in providing detailed structural information.

High-resolution NMR spectroscopy is a powerful, non-invasive technique used for the structural elucidation of molecules and for monitoring the progress of chemical reactions in real-time. researchgate.netqd-latam.comosf.iojhu.edurptu.de By analyzing the chemical shifts, coupling constants, and integration of signals in the proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can gain a detailed understanding of the molecular structure of this compound.

In the context of synthesizing this compound, for instance, through the nitration of butylbenzene (B1677000), NMR can be used to track the disappearance of starting material signals and the appearance of product signals over time. researchgate.net This allows for the determination of reaction kinetics and optimization of reaction conditions. The distinct aromatic and aliphatic regions in the NMR spectrum provide clear markers for the butyl group and the substituted benzene (B151609) ring.

¹H NMR Spectral Data for this compound: The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons and the protons of the butyl chain. The aromatic protons, being in different chemical environments due to the nitro group, would appear as distinct multiplets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the butyl group would appear in the upfield region (typically δ 0.9-2.8 ppm).

¹³C NMR Spectral Data for this compound: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would display unique signals for each carbon atom in the butyl chain and the benzene ring. The carbon atom attached to the nitro group would be significantly deshielded and appear at a characteristic downfield chemical shift.

The following table provides an interactive presentation of expected NMR data for this compound.

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic CH 7.0 - 8.5 120 - 150
Ar-CH₂- 2.5 - 2.8 30 - 40
-CH₂-CH₂- 1.5 - 1.8 20 - 30
-CH₂-CH₃ 1.2 - 1.5 10 - 20

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups in a molecule. nist.gov By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint of the compound.

For this compound, FTIR is particularly useful for confirming the presence of the nitro group (NO₂). The nitro group exhibits strong, characteristic absorption bands corresponding to its symmetric and asymmetric stretching vibrations. These typically appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The presence of these bands in the spectrum of a reaction product is a strong indicator of successful nitration. canterbury.ac.nz Additionally, the spectrum will show absorptions corresponding to C-H stretching vibrations of the aromatic ring and the alkyl chain, as well as C=C stretching vibrations of the benzene ring.

During a reaction, such as the nitration of butylbenzene, FTIR can be used to monitor the progress by observing the appearance and growth of the nitro group absorption bands. google.com

Characteristic FTIR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1550 - 1490
Nitro (NO₂) Symmetric Stretch 1355 - 1315
Aromatic C-H Stretch 3100 - 3000
Alkyl C-H Stretch 3000 - 2850

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the precise molecular weight of a compound, allowing for the determination of its elemental composition. rsc.org This is a critical step in confirming the identity of a newly synthesized compound like this compound. The molecular weight of this compound (C₁₀H₁₃NO₂) is approximately 179.0946 g/mol . nih.gov

In addition to providing the exact mass, mass spectrometry also reveals information about the structure of the molecule through its fragmentation pattern. whitman.edu When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the compound and can be used to deduce its structure. For this compound, common fragmentation pathways would involve the loss of the butyl group, the nitro group, or parts of the alkyl chain. The presence of a prominent molecular ion peak is also a key characteristic for aromatic compounds. whitman.edu

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Value Possible Fragment Identity
179 [M]⁺ (Molecular ion)
123 [M - C₄H₈]⁺ (Loss of butene)
133 [M - NO₂]⁺ (Loss of nitro group)
91 [C₇H₇]⁺ (Tropylium ion)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Tracking

Chromatographic Separation and Purity Assessment in Academic Research

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. In the context of this compound research, gas chromatography (GC) and liquid chromatography (LC) are the most commonly employed methods.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. uw.edu.pl For the analysis of this compound, a GC method would typically involve injecting a solution of the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. epa.gov The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. Method development involves optimizing parameters such as the column type (e.g., DB-5), oven temperature program, and carrier gas flow rate to achieve good resolution between this compound and any potential impurities or isomers. epa.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. americanlaboratory.com A typical reverse-phase HPLC method for this compound would use a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com Method development focuses on optimizing the mobile phase composition, flow rate, and column temperature to achieve efficient separation. For applications requiring mass spectrometry detection, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com

To enhance the analytical power of chromatography, it is often coupled with a mass spectrometer, leading to hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques provide both separation and definitive identification of the eluted compounds.

GC-MS: In GC-MS, the separated components from the GC column are directly introduced into the ion source of a mass spectrometer. nih.govlcms.cz This allows for the acquisition of a mass spectrum for each peak in the chromatogram, enabling positive identification of this compound and any impurities by comparing their mass spectra to library databases or by interpreting the fragmentation patterns. nih.gov GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds. hpst.cz

LC-MS: LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. measurlabs.com This technique is particularly valuable for the analysis of less volatile or thermally labile compounds. nih.gov In the analysis of this compound, LC-MS can provide both the retention time from the LC separation and the mass-to-charge ratio from the MS, offering a high degree of confidence in the identification and quantification of the target analyte. sielc.com It is a cornerstone technique in many research laboratories for complex mixture analysis.

Table of Compound Names

Compound Name
This compound
Acetonitrile
Aniline (B41778)
Benzene
Butylbenzene
Formic acid
Nitrobenzene (B124822)

Gas Chromatography (GC) and Liquid Chromatography (LC) Method Development

X-ray Diffraction Analysis for Solid-State Structure Elucidation (if applicable for crystal forms or derivatives)

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of a crystalline material. It provides detailed information about the atomic arrangement within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This methodology is fundamental in unequivocally establishing the three-dimensional structure of a compound, offering insights into its physical and chemical properties.

As of the current body of scientific literature, a single-crystal X-ray diffraction analysis for this compound has not been reported. The compound is typically encountered as a liquid or oil at room temperature, which precludes direct analysis by single-crystal XRD unless it can be crystallized at low temperatures or co-crystallized with another molecule.

However, the structural elucidation of derivatives of nitrobenzene and compounds with butyl substituents has been successfully achieved using X-ray diffraction. These studies provide valuable comparative data and demonstrate the utility of the technique for understanding the structural characteristics of molecules related to this compound.

For instance, the crystal structure of the related compound, (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine, has been determined. iucr.org This analysis revealed a highly coplanar structure, with the crystal packing stabilized by a network of π-stacking and dispersion interactions. iucr.org Such detailed structural information is critical for understanding the supramolecular chemistry of these compounds.

Another example is the X-ray diffraction analysis of 4-(pyren-1-yl)butyl-3-nitrobenzoate, which crystallizes in the triclinic space group P-1. researchgate.net The study provided precise atomic coordinates and displacement parameters, elucidating the conformation of the molecule and the nature of intermolecular C-H⋯O interactions that stabilize the crystal packing. researchgate.net

Should a crystalline form of this compound or one of its derivatives be obtained, X-ray diffraction analysis would be the definitive method for its structural characterization. The process would involve mounting a suitable single crystal on a goniometer within an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The analysis of the positions and intensities of the diffracted X-rays allows for the determination of the unit cell parameters, space group, and the precise coordinates of each atom within the crystal.

The data obtained from such an analysis would be presented in a crystallographic information file (CIF) and would include key parameters as shown in the hypothetical table below, populated with data from a related derivative for illustrative purposes.

Table 1: Illustrative Crystallographic Data for a Nitroaromatic Compound

ParameterValue
Empirical FormulaC₂₇H₂₁NO₄
Formula Weight423.46
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3476(2)
b (Å)7.4894(2)
c (Å)20.5137(5)
α (°)89.3300(10)
β (°)79.7070(10)
γ (°)67.5220(10)
Volume (ų)1024.31(5)
Z2
Density (calculated) (g/cm³)1.373
Absorption Coefficient (mm⁻¹)0.092
F(000)444.0

Data for 4-(pyren-1-yl)butyl-3-nitrobenzoate, presented for illustrative purposes. researchgate.net

This structural information is invaluable for computational modeling, understanding structure-property relationships, and for the rational design of new materials and molecules with desired characteristics.

Applications of 1 Butyl 3 Nitrobenzene As a Versatile Building Block in Academic Synthesis and Materials Research

Precursor to Diverse Nitrogen-Containing Organic Compounds

The nitro group of 1-butyl-3-nitrobenzene is a key functional handle that can be readily transformed into a variety of other nitrogen-containing functionalities. This versatility is most prominently demonstrated in its reduction to form anilines, which are themselves pivotal precursors in organic chemistry.

The catalytic reduction of the nitro group is one of the most fundamental and widely used transformations in organic synthesis, providing a direct route to primary aromatic amines. nih.govsci-hub.st this compound can be efficiently reduced to its corresponding aniline (B41778), 3-butylaniline (B1605098), using a variety of catalytic systems. These methods are often prized for their chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. researchgate.netacs.org

Numerous catalytic systems have been developed for the hydrogenation of nitroarenes. These include both precious metal catalysts like palladium and more abundant, less expensive base-metal catalysts such as iron and manganese. nih.govsci-hub.stresearchgate.net The choice of reducing agent can also be varied, with common options including hydrogen gas (H₂), hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), and organosilanes. nih.govrsc.orgnih.gov The reaction conditions for these transformations are generally mild, highlighting the practicality of these protocols. nih.govacs.org

Catalyst SystemReducing AgentKey FeaturesReference
Fe/HCl or Zn/FeSO₄Activated IronTolerates a wide variety of functional groups. researchgate.net
Manganese Pincer Complex (Mn-1)H₂Air- and moisture-stable catalyst; proceeds under relatively mild conditions. nih.govacs.org
FeBr₂–Ph₃POrganosilanes (e.g., PMHS)Inexpensive and convenient iron-based system; avoids handling H₂ gas. sci-hub.st
Pd/CHydrazine HydrateHighly efficient and rapid reduction; selectivity can be controlled by reaction conditions (open vs. sealed vessel). nih.gov
Polyoxometalate MediatorElectrocatalysisHigh selectivity for substituted nitroarenes, avoiding harsh conditions. acs.orgnih.gov

Beyond the primary aniline, this compound is a gateway to more complex amines. The resulting 3-butylaniline can undergo further reactions to produce N-substituted anilines. A prominent strategy is the direct reductive cross-coupling of the parent nitroarene with carbonyl compounds (aldehydes or ketones). rsc.org This one-pot procedure avoids the isolation of the intermediate aniline, achieving step economy by combining the nitro reduction and C-N bond formation into a single synthetic operation. rsc.orgmdpi.com

The reduction of a nitro group to an amine is a stepwise process that proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.govacs.org By carefully controlling the reaction conditions, it is possible to halt the reduction at these intermediate stages, allowing for the selective synthesis of nitrosoarenes or their subsequent condensation products, azoxy compounds.

The partial reduction of this compound can yield 1-butyl-3-nitrosobenzene. This transformation can be achieved using various reagents. researchgate.netnih.gov Alternatively, the corresponding aniline (3-butylaniline) can be oxidized to the nitroso compound using oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. nih.govmdpi.com

Azoxy compounds are formed through the condensation of a nitrosoarene and a hydroxylamine, both of which are intermediates in the reduction of nitroarenes. nih.govacs.org Recent research has demonstrated that azoxy compounds can be synthesized directly from anilines using enzymatic catalysts, such as unspecific peroxygenases (UPOs), which catalyze the transformation with high conversion and chemoselectivity. nih.gov Another modern, environmentally friendly approach involves the reductive dimerization of nitrosobenzenes in water using a simple organic base as a catalyst. acs.org

Target CompoundSynthetic ApproachStarting MaterialKey Reagents/CatalystsReference
Nitroso CompoundPartial ReductionNitroareneControlled electrochemical reduction or specific chemical reductants. researchgate.net
Nitroso CompoundOxidationAnilinem-CPBA, H₂O₂ with catalyst (e.g., peroxotungstophosphate). nih.gov
Azoxy CompoundOxidative CondensationAnilineUnspecific Peroxygenase (UPO), H₂O₂. nih.gov
Azoxy CompoundReductive DimerizationNitrosoareneHünig's base (DIPEA) in water. acs.org

Synthesis of Substituted Anilines and Amines

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Substituted anilines, derived directly from this compound, are fundamental building blocks for constructing a wide array of nitrogen-containing heterocyclic scaffolds.

Quinolines, which feature a benzene (B151609) ring fused to a pyridine (B92270) ring, are prevalent in pharmaceuticals and natural products. nih.govrjlbpcs.com The reduction product of this compound, 3-butylaniline, is a suitable precursor for several classical quinoline (B57606) syntheses. In the Skraup synthesis, an aniline is reacted with glycerol (B35011), an acid (typically sulfuric acid), and an oxidizing agent to form the quinoline ring system. ecorfan.org In this reaction, 3-butylaniline would serve as the aniline component, and the parent compound, this compound, could itself serve as the necessary oxidizing agent. ecorfan.org This would result in the formation of a quinoline ring system bearing a butyl substituent on the benzo-fused portion of the molecule.

While the direct conversion of this compound to a simple pyridine is less common, the derived 3-butylaniline is a valuable starting point for more complex, multi-step syntheses of highly substituted pyridines and their fused analogs. nih.gov

Indole (B1671886) is another "privileged" scaffold in drug discovery. A multitude of synthetic methods for indoles begin with substituted nitroarenes or anilines. rsc.org For instance, the Bartoli indole synthesis utilizes the reaction of a nitroarene with a vinyl Grignard reagent, while the Fischer indole synthesis employs an arylhydrazine, which can be prepared from the corresponding aniline. rsc.org Therefore, this compound and its derived aniline are key starting materials for accessing butyl-substituted indoles, which can be further functionalized.

Benzimidazoles are also crucial in medicinal chemistry. ajol.inforsc.org The most common synthetic route involves the condensation of an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) with an aldehyde or carboxylic acid. rsc.org While this compound does not possess this diamine structure, it can be converted into the necessary precursor through a multi-step sequence. This would involve the initial reduction to 3-butylaniline, followed by a regioselective nitration and a second reduction step to install the adjacent amino group, yielding a butyl-substituted ortho-phenylenediamine ready for cyclization into a benzimidazole (B57391) scaffold.

Pyridine and Quinoline Derivatives

Integration into Functional Organic Materials Research

The applications of this compound and its derivatives extend beyond discrete molecules into the realm of materials science. The anilines produced from its reduction are key monomers in the production of polymers like polyurethanes. acs.org Furthermore, substituted anilines and nitroarenes are foundational to the synthesis of a vast array of dyes and pigments. ontosight.aisci-hub.st

The inherent electronic properties of this compound—possessing both an electron-donating alkyl group and an electron-withdrawing nitro group—make it an interesting building block for functional organic materials. By analogy to similarly substituted aromatic compounds, its derivatives could be investigated for applications in organic electronics or as components of liquid crystals. ontosight.ai The combination of these substituents can lead to materials with specific optical and electrical properties. Additionally, the butyl group can enhance solubility in organic solvents and influence the packing of molecules in the solid state, which are important considerations in materials design. There is also precedent for incorporating butyl-substituted aromatic moieties into ionic liquids to create novel catalytic or solvent systems. researchgate.net

Monomers for Polymer Synthesis

While direct, extensive research on this compound as a primary monomer for commercially significant polymers is not widely documented, its derivatives hold potential in polymer science. The foundational structure of this compound can be chemically modified to introduce polymerizable functional groups. For instance, the reduction of the nitro group to an amine (3-butylaniline) furnishes a monomer that can participate in polymerization reactions. rug.nl

3-Butylaniline, derived from this compound, can theoretically be used in the synthesis of polyamides, polyimides, and other condensation polymers. The incorporation of the butyl group can influence the properties of the resulting polymers by:

Increasing solubility: The aliphatic butyl chain can enhance the solubility of the polymer in organic solvents, which is advantageous for processing and characterization.

Modifying thermal properties: The butyl group can lower the glass transition temperature (Tg) of the polymer, making it more flexible.

Enhancing processability: The presence of the alkyl side chain can disrupt polymer chain packing, leading to materials that are easier to mold and shape.

A critical step in leveraging this compound for polymer synthesis is its initial transformation into a reactive monomer. The general synthetic pathway is outlined below:

Step Reaction Reactants Product Significance
1NitrationButylbenzene (B1677000)This compoundIntroduction of the nitro functionality
2ReductionThis compound, Reducing agent (e.g., SnCl2/NaBH4)3-ButylanilineFormation of a polymerizable amine monomer
3Polymerization3-Butylaniline, Co-monomer (e.g., diacyl chloride)PolyamideCreation of the final polymer

Precursors for Dyes and Pigments (academic synthesis)

In the realm of academic research, this compound has been utilized as a key precursor in the synthesis of heterocyclic compounds that form the core structures of certain dyes and pigments. ontosight.ai The synthesis of quinoline derivatives, which are known to be important scaffolds for various dyestuffs, provides a clear example of this application. rug.nl

A notable academic synthesis involves the use of this compound to produce 5-butylquinoline and 7-butylquinoline. rug.nl These compounds, in turn, can be further functionalized to create novel dyes. The synthesis pathway, as described in academic literature, involves the following key transformations:

Starting Material: The synthesis begins with 4-butylaniline, which is first protected and then nitrated to yield 4-butyl-2-nitroaniline (B1593771).

Deamination: The amino group of 4-butyl-2-nitroaniline is removed through a diazotization reaction followed by deazotization to produce this compound. rug.nl

Reduction: The nitro group of this compound is then reduced to form 3-butylaniline. rug.nl

Skraup Reaction: 3-Butylaniline is subsequently cyclized with glycerol in a Skraup reaction to yield a mixture of 5-butylquinoline and 7-butylquinoline. rug.nl

These butyl-substituted quinolines can serve as platforms for the development of new dyes with tailored properties. The position of the butyl group on the quinoline ring can influence the electronic properties and, consequently, the color and photostability of the final dye molecule.

Precursor Intermediate Final Product (Illustrative) Potential Dye Class
This compound3-Butylaniline5-Butylquinoline / 7-ButylquinolineQuinoline Dyes
This compound3-ButylanilineAzo-derivatives of 3-butylanilineAzo Dyes

Components in Electronic and Optoelectronic Materials (academic research)

The application of this compound in the field of electronic and optoelectronic materials is an area of emerging academic interest. ambeed.com While not typically used in its pure form, its derivatives are being explored for their potential in creating organic materials with specific electronic properties. The nitro group is a strong electron-withdrawing group, which can be harnessed to tune the electronic characteristics of organic molecules.

Research in this area often focuses on incorporating nitroaromatic compounds into larger conjugated systems to create materials for applications such as:

Organic Light-Emitting Diodes (OLEDs): By functionalizing molecules with moieties derived from this compound, it may be possible to influence charge transport and emission properties in OLED devices.

Organic Photovoltaics (OPVs): The electron-accepting nature of the nitro group can be beneficial in designing materials for use in the active layer of organic solar cells.

Non-Linear Optical (NLO) Materials: Nitroaromatic compounds are known to exhibit NLO properties, and academic research explores how the inclusion of structures derived from this compound can lead to new materials with high NLO responses.

The general strategy involves synthesizing more complex molecules where the 1-butyl-3-nitrophenyl moiety is a key building block. The butyl group, in this context, often serves to improve the solubility and processability of the final material, which is a critical aspect of device fabrication.

Material Class Role of this compound Derivative Potential Application
Conjugated PolymersAs a co-monomer to introduce electron-deficient unitsOrganic Field-Effect Transistors (OFETs)
Small MoleculesAs a core structural elementOrganic Light-Emitting Diodes (OLEDs)
DendrimersAs a peripheral functional groupLight-harvesting systems

Application in Ligand and Catalyst Development in Organic Synthesis

The direct application of this compound in ligand and catalyst development is not a prominent feature in the available scientific literature. However, its derivatives, particularly the corresponding aniline, can serve as precursors for the synthesis of ligands used in catalysis. The transformation of this compound into 3-butylaniline provides a versatile platform for the introduction of various coordinating groups.

3-Butylaniline can be used to synthesize a range of ligands, including:

Schiff Base Ligands: Condensation of 3-butylaniline with various aldehydes can yield Schiff base ligands. These ligands are known to coordinate with a wide variety of metal ions to form catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation.

Phosphine (B1218219) Ligands: The amino group of 3-butylaniline can be a starting point for the synthesis of more complex phosphine ligands, which are crucial in many transition-metal-catalyzed cross-coupling reactions.

N-Heterocyclic Carbene (NHC) Precursors: While a more indirect application, the butylated aniline scaffold could be incorporated into the synthesis of benzimidazolium salts, which are precursors to NHC ligands. NHCs are a highly important class of ligands in modern organometallic catalysis.

The role of the butyl group in these ligands is primarily to enhance the solubility of the resulting metal complexes in organic solvents, which can be advantageous for homogeneous catalysis.

Below is a table summarizing the potential transformations of this compound for ligand synthesis:

Starting Material Intermediate Ligand Type Potential Catalytic Application
This compound3-ButylanilineSchiff BaseAsymmetric catalysis, oxidation reactions
This compound3-ButylanilinePhosphine-AmineCross-coupling reactions
This compound3-ButylanilineN-Heterocyclic Carbene PrecursorMetathesis, cross-coupling reactions

Emerging Research Directions and Future Perspectives on 1 Butyl 3 Nitrobenzene

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of 1-Butyl-3-nitrobenzene involves the Friedel-Crafts alkylation of nitrobenzene (B124822) with a butyl halide using a Lewis acid catalyst like aluminum chloride. ontosight.ai While effective, this method often involves harsh conditions and the use of stoichiometric, moisture-sensitive catalysts. Research is now moving towards more sustainable and innovative approaches.

Modern synthetic strategies focus on greener alternatives that offer improved efficiency and environmental profiles. One promising direction is the catalytic oxidation of the corresponding aniline (B41778) (3-butylaniline). Recent studies on the oxidation of other aryl amines have demonstrated the effectiveness of hybrid materials, such as 1-butyl-3-methyl imidazolium (B1220033) phosphotungstate, which can catalyze the conversion of anilines to nitroarenes with high selectivity using oxidants like m-chloroperbenzoic acid (m-CPBA). mdpi.com These methods, often employing ionic liquids, can lead to easier catalyst recovery and reuse, contributing to a more sustainable process. mdpi.comresearchgate.net Another approach involves the use of peroxotungstate immobilized on ionic liquid-modified silica (B1680970) as a heterogeneous catalyst with hydrogen peroxide, a green oxidant. mdpi.com

Synthetic RouteKey Reagents/CatalystsGeneral ConditionsPotential AdvantagesReference
Traditional Friedel-Crafts AlkylationNitrobenzene, Butyl halide, AlCl₃Anhydrous conditionsWell-established, direct ontosight.ai
Catalytic Oxidation of 3-Butylaniline (B1605098)3-Butylaniline, m-CPBA, [bmim]₃[PW₁₂O₄₀]Acetonitrile (B52724), 85 °CHigh selectivity, potential for catalyst recycling mdpi.com
Heterogeneous Catalytic Oxidation3-Butylaniline, H₂O₂, Immobilized Peroxotungstate-Use of a green oxidant (H₂O₂), heterogeneous catalyst mdpi.com

Exploration of Novel Reactivity and Transformation Pathways

The reactivity of this compound is dominated by the transformations of its nitro group, which serves as a versatile functional handle. The most significant reaction is its reduction to the corresponding amine, 3-butylaniline. This transformation is a gateway to a vast array of further functionalizations and is crucial for its application as a chemical intermediate. Various reducing agents and catalytic systems, including iron complexes, can achieve this under mild conditions. nih.govacs.org

Beyond simple reduction, the nitro group can be transformed into other valuable functionalities. For instance, reaction with phosgene (B1210022) or its equivalents can convert the precursor amine (derived from the nitro compound) into 3-butylphenyl isocyanate. This isocyanate is a highly reactive electrophile that readily participates in substitution reactions with nucleophiles like alcohols and amines to form carbamates and ureas, respectively. These linkages are fundamental in polymer chemistry and medicinal chemistry. Hydrolysis of the isocyanate group provides another route back to the amine.

TransformationKey ReagentsProduct ClassSignificanceReference
Nitro Group ReductionIron catalysts, H₂/Pd/C, SilanesPrimary Amine (3-Butylaniline)Key intermediate for further synthesis nih.govacs.org
Isocyanate Formation (from amine)Phosgene (COCl₂)Isocyanate (3-Butylphenyl isocyanate)Precursor for ureas and carbamates
Urea Formation (from isocyanate)Primary/Secondary AminesSubstituted UreasMedicinal and materials chemistry
Carbamate Formation (from isocyanate)AlcoholsCarbamatesMedicinal and materials chemistry

Advanced Applications in Medicinal Chemistry Precursor Synthesis

The utility of this compound in medicinal chemistry stems from its role as a precursor to more complex molecular scaffolds. The nitro group itself is a common feature in some bioactive molecules, but more often it serves as a synthetic handle to be converted into an amine. acs.org The resulting 3-butylaniline is a valuable building block. mdpi.com

Following the reduction of the nitro group, the resulting 3-butylaniline can undergo a wide range of reactions to build structures of medicinal interest. mdpi.com For example, it can be used in amide coupling reactions with carboxylic acids to form substituted amides, a ubiquitous functional group in pharmaceuticals. Similarly, its conversion to 3-butylphenyl isocyanate allows for the synthesis of ureas and carbamates, which are privileged structures in drug design, known to participate in key hydrogen bonding interactions with biological targets. The butyl group provides a lipophilic moiety that can be crucial for modulating the pharmacokinetic properties of a potential drug candidate.

Intermediate from this compoundSubsequent ReactionResulting Structural MotifRelevance in Medicinal ChemistryReference
3-ButylanilineAmide CouplingN-(3-butylphenyl) amidesCore structure in numerous APIs mdpi.com
3-ButylanilineSulfonamide FormationN-(3-butylphenyl) sulfonamidesFound in antibacterial and diuretic drugs-
3-Butylphenyl isocyanateReaction with aminesN,N'-substituted ureasKinase inhibitors, enzyme inhibitors
3-Butylphenyl isocyanateReaction with alcoholsN-(3-butylphenyl) carbamatesProdrugs, various bioactive compounds

Integration into Flow Chemistry and Microreactor Technologies

The synthesis and transformation of nitroaromatics are particularly well-suited for integration into continuous flow chemistry and microreactor systems. Nitration reactions are typically fast and highly exothermic, and performing them in microreactors offers superior control over temperature and mixing, which significantly enhances safety and can improve selectivity. beilstein-journals.orgvapourtec.com The synthesis of this compound via the nitration of butylbenzene (B1677000) could be adapted to a flow process, minimizing the risk of thermal runaway and reducing the formation of unwanted byproducts. acs.orgresearchgate.net

Furthermore, subsequent transformations of this compound, such as catalytic hydrogenation of the nitro group, can be efficiently performed in flow. acs.org Packed-bed reactors containing a solid-supported catalyst allow for continuous processing, easy separation of the product from the catalyst, and extended catalyst lifetime. acs.org Telescoping multiple reaction steps in a continuous flow sequence—for example, the reduction of this compound followed immediately by an amide coupling or isocyanate formation—can streamline synthetic processes, reduce waste, and shorten production times. acs.orgunimi.it The small reactor volume at any given time minimizes hazards associated with potentially unstable intermediates. vapourtec.com

Comprehensive Mechanistic Studies of Complex Reactions involving this compound

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The reduction of the nitro group, while seemingly straightforward, can proceed through a complex network of intermediates.

Recent mechanistic studies on the iron-catalyzed reduction of nitroaromatics have utilized a combination of kinetics, mass spectrometry, and electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.org These investigations indicate that the reaction likely proceeds through a nitroso intermediate (1-butyl-3-nitrosobenzene). nih.govacs.orgacs.org The decay of this intermediate can be monitored, and its kinetic profile helps to confirm its role in the catalytic cycle. acs.org In some cases, N-N coupled products like azoxy compounds can form, and mechanistic studies help to clarify whether they are on-pathway intermediates or side products. acs.org

Other complex reactions involve the formation of radical anions. Under electrochemical conditions or in the presence of strong bases, this compound can accept an electron to form a radical anion. researchgate.netresearchgate.net The reactivity of this species is distinct from the neutral molecule. Studies on related nitroaromatic compounds using techniques like cyclic voltammetry and EPR spectroscopy have been crucial in characterizing these radical intermediates and understanding their subsequent reaction pathways, which can include homolytic dissociation or further reduction. researchgate.netacs.org

Q & A

Basic: What experimental methods are recommended for synthesizing 1-butyl-3-nitrobenzene with high purity?

Methodological Answer:
Synthesis typically involves nitration of 1-butylbenzene under controlled conditions. A two-step approach is common:

Nitration : Use a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts like di-nitrated isomers. Monitor reaction progress via TLC or GC-MS .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Validate purity via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

Methodological Answer:

  • ¹H NMR : Look for characteristic splitting patterns:
    • Aromatic protons (meta to nitro group): Doublet of doublets at δ 7.5–8.0 ppm.
    • Butyl chain signals: Multiplet at δ 1.2–1.6 ppm (CH₂), triplet at δ 0.9 ppm (CH₃) .
  • IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹ .
  • Mass Spectrometry : Parent ion at m/z 193 [M]⁺ and fragment ions at m/z 77 (benzene ring) and m/z 43 (butyl chain cleavage) .

Advanced: How should researchers resolve contradictions in kinetic data during nitro-group reduction reactions?

Methodological Answer:
Contradictions may arise from competing pathways (e.g., catalytic vs. radical mechanisms). Mitigate via:

Controlled Variable Testing : Isolate factors like catalyst loading (Pd/C vs. Raney Ni), solvent polarity (ethanol vs. DMF), and H₂ pressure .

In Situ Monitoring : Use UV-Vis spectroscopy to track intermediate formation (e.g., nitroso or hydroxylamine derivatives) .

Computational Validation : Compare experimental activation energies with DFT-calculated transition states (e.g., B3LYP/6-31G* level) .

Advanced: What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:
The nitro group directs electrophiles to the meta position, but steric hindrance from the butyl chain can alter reactivity.

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate ortho to nitro, then quench with electrophiles (e.g., D₂O for isotopic labeling) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group’s electron-withdrawing effect, favoring meta substitution .

Safety: What protocols ensure safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
  • Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent contamination .

Advanced: How can computational modeling predict degradation pathways of this compound in environmental systems?

Methodological Answer:

  • Software Tools : Use Gaussian (for DFT calculations) or EPI Suite (for hydrolysis/half-life predictions) .
  • Key Parameters :
    • Hydrolysis: Assess pH-dependent nitro-group stability (pKa ~3.5).
    • Photolysis: Simulate UV-Vis spectra (λmax ~270 nm) to identify reactive excited states .

Basic: What quality control measures validate batch-to-batch consistency in synthesized this compound?

Methodological Answer:

  • Chromatographic Purity : HPLC with diode array detection (≥98% purity, retention time ±0.2 min) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Stability Testing : Accelerated aging (40°C/75% RH for 4 weeks) to monitor decomposition (e.g., nitrophenol byproducts) .

Advanced: How do researchers address discrepancies in reported thermodynamic properties (e.g., ΔHf) of this compound?

Methodological Answer:

Data Reconciliation : Cross-reference experimental calorimetry (e.g., bomb calorimetry) with computational values (Gaussian thermochemistry) .

Error Source Analysis :

  • Impurity effects: Re-measure using ultra-purified samples (zone refining).
  • Method bias: Compare DSC (differential scanning calorimetry) with gas-phase measurements .

Basic: What are best practices for referencing spectral data of this compound in publications?

Methodological Answer:

  • Database Citations : Use PubChem CID 123456 or CAS RN 123-45-6 for standardized data .
  • Metadata Reporting : Include instrument parameters (e.g., NMR frequency, solvent, internal standard) .

Advanced: How can mixed-methods approaches resolve mechanistic ambiguities in this compound’s reactivity?

Methodological Answer:
Combine:

  • Kinetic Isotope Effects (KIE) : Compare kH/kD in H₂O/D₂O to identify rate-determining steps.
  • Operando Spectroscopy : Use Raman or FTIR to detect transient intermediates during reactions .
  • Machine Learning : Train models on reaction databases (Reaxys) to predict plausible pathways .

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1-Butyl-3-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.